molecular formula C9H12N2O4S B2584014 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 926260-88-0

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2584014
CAS RN: 926260-88-0
M. Wt: 244.27
InChI Key: OCGJKNADWBHHPN-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, also known as DMPT, is a sulfur-containing compound that has gained significant attention in scientific research due to its potential application in various fields. DMPT is a derivative of methionine, an essential amino acid, and is known to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Insights

1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been a subject of interest due to their diverse structural characteristics and potential applications. Studies have explored the synthesis of various derivatives, emphasizing the unique bonding and coordination behavior of these molecules. For instance, research on pyrazole-dicarboxylate acid derivatives has demonstrated their ability to form coordination complexes with metals such as copper and cobalt, highlighting their structural versatility and potential in forming chelate complexes (Radi et al., 2015). Similarly, efforts to synthesize and characterize other related compounds, like Schiff bases containing 1,2,4-triazole and pyrazole rings, have provided valuable insights into their reactive properties and potential biological applications (Pillai et al., 2019).

Biological Applications

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of derivatives related to 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid have been explored in various studies. Research into pyrazole-based compounds has demonstrated significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications. For instance, certain compounds have shown higher antifungal activity against phytopathogenic fungi than standard treatments, indicating their efficacy as antimicrobial agents (Du et al., 2015). Additionally, pyrazole derivatives synthesized for biological screening have revealed their potential as antibacterial agents, further emphasizing the broad spectrum of biological activities these compounds can exhibit (Maqbool et al., 2014).

Molecular Docking and Drug Design

Computational Analysis and Drug Potential

The potential of 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives in drug design has been underscored by molecular docking studies and computational analysis. These studies aim to predict the interaction behaviors and binding affinities of these compounds with target proteins, providing a foundation for their development as drug candidates. Research in this area has revealed the promising drug-like properties of pyrazole-based molecules, including their ability to inhibit crucial enzymes and their favorable absorption, distribution, metabolism, and excretion (ADME) profiles (Shubhangi et al., 2019).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6-8(9(12)13)4-10-11(6)7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGJKNADWBHHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCS(=O)(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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